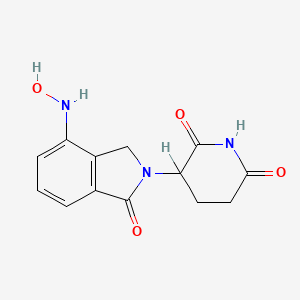
1-Methyl-5-nitro-2-pyridin-3-ylbenzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-5-nitro-2-pyridin-3-ylbenzimidazole is a heterocyclic aromatic compound that features a benzimidazole core fused with a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both nitro and methyl groups on the benzimidazole ring enhances its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-nitro-2-pyridin-3-ylbenzimidazole typically involves the condensation of 2-aminobenzimidazole with a suitable pyridine derivative under controlled conditions. One common method includes the reaction of 2-aminobenzimidazole with 3-chloropyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-5-nitro-2-pyridin-3-ylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents.
Cyclization: Acidic or basic conditions, depending on the desired product.
Major Products:
Reduction of Nitro Group: 1-Methyl-2-pyridin-3-ylbenzimidazole.
Substitution of Methyl Group: Various substituted benzimidazole derivatives.
Applications De Recherche Scientifique
1-Methyl-5-nitro-2-pyridin-3-ylbenzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.
Industry: Utilized in the development of advanced materials, including polymers and dyes, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 1-Methyl-5-nitro-2-pyridin-3-ylbenzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify biological macromolecules. Additionally, the benzimidazole core can interact with nucleic acids and proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Methyl-5-nitro-2-pyridin-3-ylbenzimidazole can be compared with other similar compounds, such as:
2-Methyl-5-nitrobenzimidazole: Lacks the pyridine ring, resulting in different chemical and biological properties.
1-Methyl-2-nitrobenzimidazole: Similar structure but with the nitro group in a different position, affecting its reactivity and applications.
5-Nitro-2-pyridinylbenzimidazole: Similar structure but without the methyl group, leading to variations in its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H10N4O2 |
|---|---|
Poids moléculaire |
254.24 g/mol |
Nom IUPAC |
1-methyl-5-nitro-2-pyridin-3-ylbenzimidazole |
InChI |
InChI=1S/C13H10N4O2/c1-16-12-5-4-10(17(18)19)7-11(12)15-13(16)9-3-2-6-14-8-9/h2-8H,1H3 |
Clé InChI |
RPWPQFHYGDURMN-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





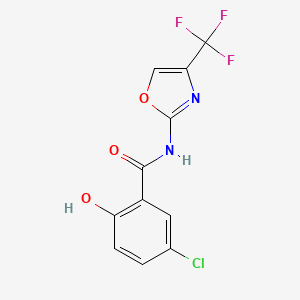
![(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(4-cyclopentyl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)iminomethyl]-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione](/img/structure/B13847244.png)
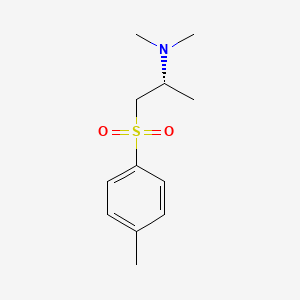




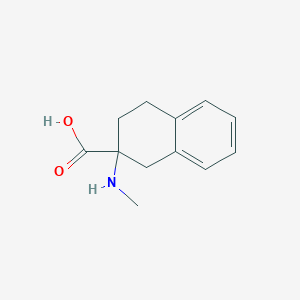
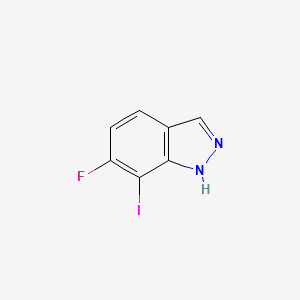
![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-10-[[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]methoxyimino]-oxacyclotetradecan-2-one](/img/structure/B13847293.png)
